N-(3-phenylmethoxypyridin-2-yl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-(3-phenylmethoxypyridin-2-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c19-23(20,15-9-5-11-22-15)18-16-14(8-4-10-17-16)21-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDCWASVJSRCED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-phenylmethoxypyridin-2-yl)thiophene-2-sulfonamide typically involves the condensation of thiophene derivatives with sulfonamide groups. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Hinsberg synthesis . These methods often require specific reaction conditions such as the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and various catalysts to facilitate the formation of the thiophene ring .
Chemical Reactions Analysis
N-(3-phenylmethoxypyridin-2-yl)thiophene-2-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
N-(3-phenylmethoxypyridin-2-yl)thiophene-2-sulfonamide has a broad range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-phenylmethoxypyridin-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Core Modifications
- N-(Pyridin-3-yl)thiophene-2-sulfonamide (89): This compound, synthesized via reaction of 3-aminopyridine with a sulfonamide precursor, shares the pyridine-thiophene sulfonamide backbone but lacks the phenylmethoxy substituent. Its simpler structure may enhance synthetic accessibility but reduce lipophilicity compared to the target compound .
- N-(3-Oxocyclohexyl)thiophene-2-sulfonamide (8): Features a cyclohexanone substituent on the sulfonamide nitrogen. The electron-withdrawing ketone group may influence reactivity and solubility .
Halogenated Derivatives
- 5-Bromo-N-(3-oxocyclohexyl)thiophene-2-sulfonamide (9) : Incorporates a bromine atom on the thiophene ring, which increases molecular weight and may enhance biological activity through halogen bonding. Reported yield: 81% .
Alkynyl and Aromatic Substituents
- 5-Ethynyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide (5a): Contains an ethynyl group and phenoxyethyl chain, contributing to its role in antitumor studies. Yield: 49% .
- N-(Prop-2-yn-1-yl)thiophene-2-sulfonamide (9a) : A propargyl-substituted derivative with moderate yield (49.2%), highlighting challenges in introducing alkyne groups .
Insights :
- Bulky substituents (e.g., phenoxyethyl) often result in lower yields due to steric hindrance during synthesis.
- Halogenation (e.g., bromine) improves yields in some cases, possibly by stabilizing intermediates .
Physical and Spectral Properties
- Melting Points : Analogues like N-(2-benzoylbenzyl)-N-(phenylethynyl)thiophene-2-sulfonamide (3j) exhibit melting points of 95–96°C, suggesting that the target compound may also be a solid with moderate thermal stability .
- NMR Data: For N-(6-(4-(4-Acetylpiperazin-1-yl)phenoxy)-5-chloropyridin-3-yl)thiophene-2-sulfonamide (9), 13C NMR peaks at δ 169.8 (sulfonamide carbonyl) and δ 152.7 (pyridine) provide benchmarks for structural validation .
Biological Activity
N-(3-phenylmethoxypyridin-2-yl)thiophene-2-sulfonamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article delves into its biological activity, examining its mechanisms, efficacy, and relevance in cancer treatment.
- IUPAC Name : this compound
- Molecular Formula : C14H14N2O3S
- Molecular Weight : 298.34 g/mol
The compound exhibits biological activity primarily through its interaction with specific proteins involved in apoptosis and cell survival pathways. It has been shown to bind to anti-apoptotic Bcl-2 family proteins, which are often overexpressed in tumor cells, contributing to resistance against chemotherapy and radiotherapy.
Key Mechanisms Identified:
- Inhibition of Anti-apoptotic Proteins :
- Induction of Apoptosis :
Case Studies and Research Findings
- Cytotoxicity Studies :
- Binding Affinity Studies :
- Fluorescence-Polarization Binding Assays :
Comparative Analysis with Similar Compounds
| Compound Type | Binding Affinity (Ki) | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | 0.3 - 1 | <10 | Inhibition of Bcl-2 family proteins |
| ABT-737 | ~1 | <10 | Inhibition of Bcl-xL |
| Other Sulfonamide Derivatives | Varies | Varies | Induction of apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
